Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid
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Overview
Description
. This compound is a derivative of glycidic acid and is characterized by the presence of an oxirane ring, a carboxylic acid group, and a phenyl group. It is commonly used as an intermediate in organic synthesis and pharmaceutical production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid can be synthesized through the reaction of 2-methyl-3-phenyloxirane with sodium carbonate under acidic conditions . The reaction involves the formation of the sodium salt of the glycidic acid derivative.
Industrial Production Methods
In industrial settings, the compound is produced by reacting 2-methyl-3-phenyloxirane with sodium carbonate and a strong acid . This method ensures the efficient production of the sodium salt, which can then be used in various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phenylacetone (P2P) and sodium chloride.
Substitution Reactions: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid is commonly used to hydrolyze the sodium salt of BMK glycidates.
Substitution Reactions: Bases such as sodium hydroxide can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Phenylacetone (P2P): Formed through the hydrolysis of the sodium salt.
Glycidic Esters: Formed through substitution reactions with nucleophiles.
Scientific Research Applications
Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Production: Serves as a precursor in the synthesis of pharmaceutical substances.
Chemical Research: Utilized in the study of glycidic ester condensation and related reactions.
Mechanism of Action
The mechanism of action of Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid involves its ability to undergo hydrolysis and substitution reactions. During hydrolysis, the compound is converted into phenylacetone (P2P) and sodium chloride . The oxirane ring’s reactivity allows it to participate in nucleophilic substitution reactions, forming various glycidic esters.
Comparison with Similar Compounds
Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid can be compared with other glycidic acid derivatives, such as:
Methyl Glycidate: Similar in structure but contains a methyl ester group instead of a sodium salt.
Ethyl Glycidate: Contains an ethyl ester group and exhibits similar reactivity.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their applications and reactivity.
Properties
CAS No. |
25957-43-1 |
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Molecular Formula |
C10H10NaO3+ |
Molecular Weight |
201.17 g/mol |
IUPAC Name |
sodium;3-methyl-3-phenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C10H10O3.Na/c1-10(8(13-10)9(11)12)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1 |
InChI Key |
FPXJTZLNRXOAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)O)C2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
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